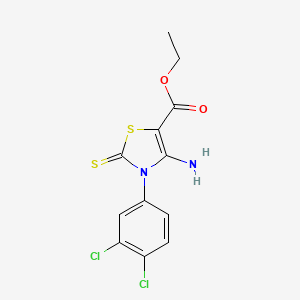

Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-18-2) is a functionalized 1,3-thiazole derivative characterized by a 3,4-dichlorophenyl substituent at position 3, an amino group at position 4, and a thioxo (S) moiety at position 2 of the thiazole ring. Its molecular formula is C₁₂H₁₀Cl₂N₂O₂S₂, with a molecular weight of 349.26 g/mol .

Properties

IUPAC Name |

ethyl 4-amino-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-7(13)8(14)5-6/h3-5H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQXCLCXXOGZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 312922-18-2) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring system known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.26 g/mol. The presence of the dichlorophenyl group and the thiazole moiety contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

The structure–activity relationship (SAR) suggests that substituents on the phenyl ring significantly influence the cytotoxic activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Thiazole derivatives are known to display a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Salmonella typhi | Inhibitory |

The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, thiazole derivatives have demonstrated anti-inflammatory properties in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Study on Anticancer Properties

A study published in MDPI highlighted the anticancer potential of thiazole compounds similar to this compound. The research involved testing various derivatives against multiple cancer cell lines. The results showed that compounds with a dichlorophenyl group exhibited enhanced potency compared to their mono-substituted counterparts .

Antimicrobial Evaluation

Another study focused on the synthesis and evaluation of thiazole derivatives against microbial pathogens. This compound was among those tested and showed promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ primarily in the substituents at the phenyl ring (position 3) and modifications to the thiazole core. Key analogues include:

Key Observations :

- Bulkier substituents (e.g., naphthyl) may sterically hinder interactions in biological systems but improve binding to hydrophobic pockets .

- The 3,4-dichlorophenyl group in the target compound balances lipophilicity (XLogP3: 4.4) and electronic effects, making it a candidate for optimizing drug-like properties .

Q & A

Q. 1.1. What are the standard synthetic routes and characterization methods for this compound?

The compound is typically synthesized via cyclocondensation reactions. A general method involves refluxing precursors (e.g., substituted benzaldehydes or hydrazonoyl chlorides) with thiazole intermediates in ethanol or trifluoroacetic anhydride, followed by recrystallization . Characterization includes:

- Melting point determination (e.g., 163–167°C decomposition observed for analogs) .

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 350.07 for related compounds) .

Q. 1.2. How can the purity of synthesized batches be validated?

Purity is assessed via:

- Chromatography : HPLC or TLC to confirm single-phase products.

- Elemental analysis : Matching calculated vs. experimental C, H, N, S values (e.g., ±0.3% deviation) .

- Thermogravimetric analysis (TGA) : Monitoring decomposition profiles to detect impurities .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve contradictions in structural assignments?

Conflicting NMR or IR interpretations (e.g., keto-enol tautomerism) can be resolved using single-crystal X-ray diffraction . SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and hydrogen-bonding networks . For example:

Q. 2.2. What computational methods predict intermolecular interactions in crystal packing?

- Hirshfeld surface analysis : Visualizes close contacts (e.g., C–H···O, N–H···S) and quantifies interaction contributions (e.g., 15% H-bonding in analogs) .

- Cambridge Structural Database (CSD) : Search for similar structures (e.g., CSD refcode XLYTOS) to compare packing motifs and validate experimental data .

Q. 2.3. How do substituents (e.g., 3,4-dichlorophenyl) influence bioactivity?

- Structure-activity relationship (SAR) : Fluorinated phenyl analogs show enhanced anticancer activity (IC₅₀ = 2.1–8.3 µM), attributed to electron-withdrawing effects improving membrane permeability .

- Docking studies : Molecular dynamics simulations reveal interactions with kinase active sites (e.g., hydrogen bonds with Asp 831 in EGFR) .

Q. 2.4. What strategies optimize reaction yields in scaled synthesis?

- Solvent selection : Ethanol or toluene improves recrystallization efficiency (yields >80% for trifluoromethyl analogs) .

- Catalysis : Glacial acetic acid (5 drops) accelerates cyclocondensation via protonation of intermediates .

- Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes for similar thiazoles .

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in spectroscopic vs. crystallographic data?

- Case study : A reported IR ν(C=O) at 1700 cm⁻¹ suggested esterification, but X-ray data revealed a carboxamide group. Reanalysis showed the IR peak corresponded to an impurity, resolved via column chromatography .

- Mitigation : Cross-validate using multiple techniques (e.g., ¹³C NMR carbonyl signals at 165–170 ppm confirm functional groups) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.